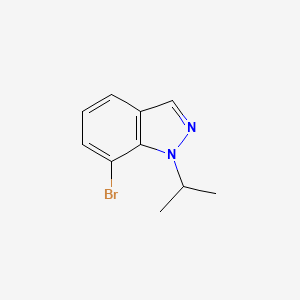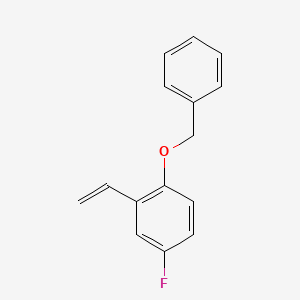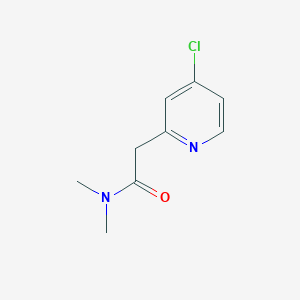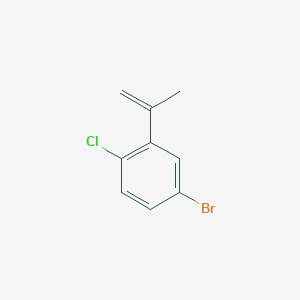
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene
Overview
Description
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound features a benzene ring substituted with bromine, chlorine, and a prop-1-en-2-yl group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Biochemical Analysis
Biochemical Properties
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In hepatocytes, for instance, this compound can influence cell signaling pathways related to detoxification and metabolism. It has been observed to modulate the expression of genes involved in oxidative stress response and xenobiotic metabolism. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation. This binding can result in the formation of enzyme-substrate complexes that undergo further chemical transformations. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that this compound remains stable for extended periods when stored at room temperature, but its stability decreases when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been observed to induce mild changes in metabolic enzyme activity without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including hepatotoxicity and oxidative stress. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing severe toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of these metabolites, which may have downstream effects on cellular processes. Additionally, the interaction of this compound with cofactors such as NADPH can modulate its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins help in its localization and accumulation within specific cellular compartments. The distribution of this compound can affect its bioavailability and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The localization of this compound within specific organelles can impact its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can be achieved through several methods, including electrophilic aromatic substitution. One common method involves the bromination and chlorination of a benzene derivative. For instance, starting with 2-chlorobenzene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The prop-1-en-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using propene and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.
Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the double bond in the prop-1-en-2-yl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or ammonia in a polar solvent like ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of phenols or anilines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes or dehalogenated benzene derivatives.
Scientific Research Applications
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The halogen atoms and the prop-1-en-2-yl group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can form reactive intermediates that interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the prop-1-en-2-yl group, making it less reactive in certain chemical reactions.
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the prop-1-en-2-yl group, which significantly alters its chemical properties and reactivity.
1-Bromo-4-chlorobenzene: The position of the halogen atoms differs, affecting the compound’s reactivity and applications.
Uniqueness
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene is unique due to the presence of both halogen atoms and the prop-1-en-2-yl group. This combination of substituents provides a distinct reactivity profile, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
4-bromo-1-chloro-2-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-6(2)8-5-7(10)3-4-9(8)11/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOVLGDAHVPWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B1376432.png)
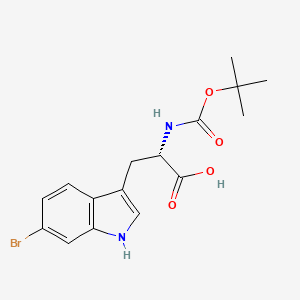
![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)


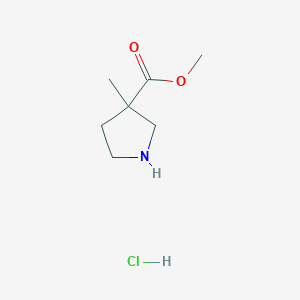
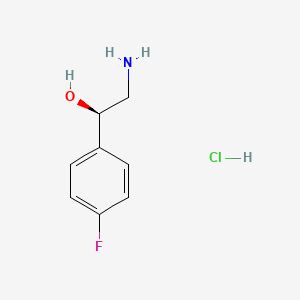
![5-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1376443.png)
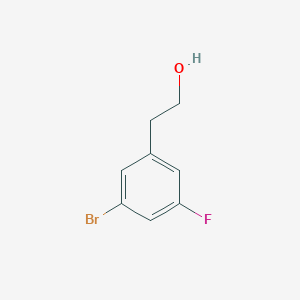
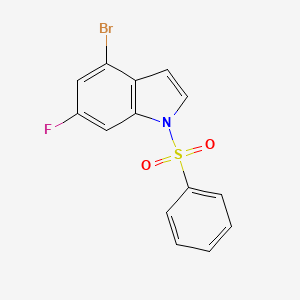
![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)
